molecular formula C16H19NO2 B3131491 4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Cat. No.: B3131491
M. Wt: 257.33 g/mol
InChI Key: IPGTXKITVRJXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is a cyclopenta[c]quinoline derivative characterized by an isopropyl substituent at the 4-position and a carboxylic acid group at the 8-position (Fig. 1). Its molecular formula is C₁₇H₂₁NO₂, with a molecular weight of 287.36 g/mol . The compound shares a core bicyclic scaffold with other tetrahydrocyclopenta[c]quinoline derivatives, which are frequently modified to target biological systems such as G protein-coupled estrogen receptors (GPER) and α7 nicotinic acetylcholine receptors (α7 nAChRs) .

Properties

IUPAC Name

4-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-9(2)15-12-5-3-4-11(12)13-8-10(16(18)19)6-7-14(13)17-15/h3-4,6-9,11-12,15,17H,5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGTXKITVRJXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2CC=CC2C3=C(N1)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid (often referred to as compound 1) is a complex organic molecule characterized by its unique cyclopenta[c]quinoline structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C16H19NO2
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 354820-37-4

Synthesis

The synthesis of compound 1 involves several steps including cyclization, functional group introduction (isopropyl and carboxylic acid groups), and purification techniques such as recrystallization or chromatography .

Anticancer Properties

Recent studies have indicated that derivatives of quinoline structures, including compound 1, exhibit significant anticancer properties. For example, in vitro studies have shown that certain quinoline derivatives can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of several quinoline derivatives against four cancer cell lines. The results indicated that some compounds exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential .

Antimicrobial Activity

Compound 1 has also been investigated for its antimicrobial properties. Research has shown that similar quinoline derivatives possess activity against a range of bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Case Study: Antimicrobial Evaluation

In a comparative study, several quinoline derivatives were tested against common pathogens. The results demonstrated that compounds with structural similarities to compound 1 showed promising antibacterial activity with MIC values ranging from 0.5 to 10 µg/mL .

The biological activity of compound 1 is attributed to its ability to interact with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : Compound 1 may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular responses.

Comparative Analysis with Similar Compounds

To better understand the biological activity of compound 1, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics and biological activities:

Compound NameStructureBiological ActivityIC50 (µM)
Compound 1Compound 1Anticancer, AntimicrobialVaries (0.5 - 10)
Compound ACompound AAnticancer~5
Compound BCompound BAntimicrobial~2

Scientific Research Applications

Organic Synthesis

4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various functional group modifications through reactions such as:

  • Alkylation : Introducing alkyl groups to enhance solubility or biological activity.
  • Carboxylation : Modifying the carboxylic acid group for further chemical transformations.

Biological Activities

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.
  • Anticancer Effects : Preliminary research suggests that it may have cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of cyclopenta[c]quinoline derivatives. The results indicated that modifications to the carboxylic acid group significantly enhanced cytotoxicity against breast cancer cells (MCF-7) .

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent. Its mechanism of action involves interaction with specific molecular targets such as enzymes and receptors.

Table 2: Potential Therapeutic Applications

ApplicationTarget DiseaseMechanism of Action
Enzyme InhibitionCancerInhibits specific enzymes involved in tumor growth
Receptor ModulationNeurological disordersModulates neurotransmitter receptors

Industrial Applications

In addition to its research applications, 4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid is explored for use in:

  • Material Science : As a precursor for developing new materials with unique properties.
  • Chemical Manufacturing : As an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Cyclopenta[c]quinoline Scaffold

The pharmacological and physicochemical properties of cyclopenta[c]quinoline derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Analogues
Compound Name Substituents (Position) Key Properties Reference
Target Compound Isopropyl (4), COOH (8) Antiproliferative activity (renal, liver, pancreatic cancer cells)
G1-PABA 6-Bromobenzo[d][1,3]dioxol-5-yl (4) Precursor for GPER ligands; Suzuki cross-coupling reactions
4BP-TQS 4-Bromophenyl (4), SO₂NH₂ (8) α7 nAChR allosteric agonist; modulates receptor desensitization
4-(Ethoxycarbonyl) Derivative Ethoxycarbonyl (4), COOH (8) Esterified form; altered solubility and bioavailability
Compound Z Naphthalen-1-yl (4), COOH (8) BK channel activation; nonsteroidal vasodilator

Pharmacological Activity and Receptor Targeting

  • α7 nAChR Modulation : Sulfonamide derivatives (e.g., TQS, 4BP-TQS) act as positive allosteric modulators (PAMs) or allosteric agonists of α7 nAChRs. For instance, 4BP-TQS enhances receptor activation rates but induces desensitization, whereas halogen substitution (e.g., chlorine in 4CP-TQS) alters activation kinetics . The target compound’s carboxylic acid group may reduce receptor binding compared to sulfonamides due to differences in polarity and steric hindrance .
  • Anticancer Activity: Derivatives like G1-PABA and its analogues (e.g., compound 4 with a 3-nitrophenyl group) exhibit antiproliferative effects against renal, liver, and pancreatic cancer cells via GPER modulation .
  • Ion Channel Modulation : Compound Z, a naphthyl-substituted analogue, activates BK channels via interactions with the β1-subunit, highlighting the scaffold’s versatility in targeting ion channels .

Structure-Activity Relationships (SAR)

  • Position 4 Substituents :
    • Halogenated Aryl Groups (e.g., 4BP-TQS): Enhance α7 nAChR agonism but increase desensitization .
    • Isopropyl Group : Likely improves metabolic stability and lipophilicity compared to bulkier substituents (e.g., naphthyl in Compound Z) .
  • Position 8 Functional Groups :
    • Carboxylic Acid : May limit CNS penetration due to high polarity but facilitates hydrogen bonding in peripheral targets (e.g., GPER) .
    • Sulfonamide (e.g., TQS): Enhances α7 nAChR binding via hydrophobic and hydrogen-bonding interactions .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid and analogs?

  • Methodological Answer : Synthesis typically involves multi-component condensation reactions, such as the reaction of isocyanides with aminopyridine-carboxylic acids and aldehydes in ethanol . Cyclocondensation of ethyl 7,8-diamino-4-oxoquinoline-3-carboxylate with α-acetyl-N-arylhydrazonoyl chlorides in the presence of triethylamine can yield fused quinoxaline derivatives . For cyclopenta[c]quinoline scaffolds, bromophenyl or nitroaryl substituents are introduced via Suzuki coupling or nucleophilic substitution .
Key Reaction Steps Conditions Yield Range
Multi-component condensationEthanol, 70–80°C, 24–72 hrs60–85%
Cyclocondensation with hydrazonoyl chloridesTriethylamine, RT, 12 hrs70–90%
Suzuki coupling for aryl substituentsPd catalyst, DMF, 100°C50–75%

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

  • Methodological Answer : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm the fused cyclopenta[c]quinoline core. For stereochemical analysis (e.g., 3a,4,5,9b-tetrahydro configuration), employ NOESY or COSY NMR to resolve spatial relationships between protons . IR spectroscopy can identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and NH/OH vibrations.

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity studies of this compound?

  • Methodological Answer : Discrepancies in antibacterial or antitumor activity may arise from stereochemical variations or impurities. To address this:

  • Control Experiments : Synthesize enantiomerically pure isomers (e.g., via chiral HPLC) and compare activity .
  • Purity Validation : Use LC-MS to confirm >95% purity, as trace impurities (e.g., nitro intermediates) may skew results .
  • Dose-Response Curves : Perform EC50_{50} assays across multiple cell lines (e.g., HeLa, MCF-7) to isolate target-specific effects .

Q. How do substituents at the 4-isopropyl and 8-carboxylic acid positions affect structure-activity relationships (SAR)?

  • Methodological Answer :

  • 4-Isopropyl Group : Enhances lipophilicity, improving blood-brain barrier penetration in neuroactive analogs. Replace with cyclohexyl or tert-butyl to study steric effects .
  • 8-Carboxylic Acid : Critical for metal chelation (e.g., Mg2+^{2+} in enzyme inhibition). Esterify (e.g., ethyl ester) to reduce polarity and assess bioavailability .
    • Data Table :
Substituent Biological Activity Reference
4-IsopropylAntibacterial (MIC: 2 µg/mL against E. coli)
8-Carboxylic acidAnticancer (IC50_{50}: 10 µM in HeLa)
8-Ethyl esterImproved CNS penetration (logP: 3.2)

Q. What computational methods predict the binding affinity of this compound to bacterial DNA gyrase?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PDB ID 1KZN (DNA gyrase B subunit) to model interactions. Focus on hydrogen bonding between the carboxylic acid group and Ser108 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the cyclopenta[c]quinoline core in the hydrophobic pocket .
  • QSAR Models : Correlate Hammett constants (σ) of substituents with inhibitory activity (e.g., electron-withdrawing groups enhance potency) .

Q. How can regioselectivity challenges in introducing halogen atoms (e.g., fluorine) be addressed?

  • Methodological Answer :

  • Directed C-H Activation : Use Pd(OAc)2_2 and directing groups (e.g., pyridine) to functionalize C-6 or C-8 positions selectively .
  • Electrophilic Fluorination : Employ Selectfluor® in acetonitrile at 0°C for controlled fluorination without side reactions .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show no efficacy?

  • Methodological Answer : Variations may stem from:

  • Cell Line Specificity : Test in apoptosis-resistant vs. sensitive lines (e.g., A549 vs. Jurkat) .
  • Metabolic Stability : Assess hepatic microsome stability (e.g., t1/2_{1/2} < 30 mins in human liver microsomes indicates rapid clearance) .

Experimental Design Recommendations

Q. What in vivo models are suitable for evaluating neuroprotective effects?

  • Methodological Answer : Use:

  • Murine Models : MPTP-induced Parkinson’s disease in C57BL/6 mice, dosing 10 mg/kg orally for 14 days .
  • Biomarkers : Measure glial fibrillary acidic protein (GFAP) and TNF-α levels in cerebrospinal fluid via ELISA.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
Reactant of Route 2
4-Isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.